molecular formula C6H11NO3 B14007380 ethyl N-acetyl-N-methylcarbamate CAS No. 6092-46-2

ethyl N-acetyl-N-methylcarbamate

Cat. No.: B14007380
CAS No.: 6092-46-2
M. Wt: 145.16 g/mol
InChI Key: OYSBCWOQDMKEIZ-UHFFFAOYSA-N
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Description

Ethyl N-acetyl-N-methylcarbamate is an organic compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-acetyl-N-methylcarbamate can be synthesized through various methods. One common approach involves the reaction of N-methylcarbamoyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous as it allows for high purity of the product through simple filtration.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated systems and continuous flow reactors can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-acetyl-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: N-methylcarbamic acid, ethanol.

    Oxidation: Oxidized carbamate derivatives.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Mechanism of Action

Ethyl N-acetyl-N-methylcarbamate exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in nerve signal transmission. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission . This mechanism is similar to that of other carbamate pesticides and is the basis for its use in pest control.

Comparison with Similar Compounds

Ethyl N-acetyl-N-methylcarbamate can be compared with other carbamate compounds such as:

This compound is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

6092-46-2

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl N-acetyl-N-methylcarbamate

InChI

InChI=1S/C6H11NO3/c1-4-10-6(9)7(3)5(2)8/h4H2,1-3H3

InChI Key

OYSBCWOQDMKEIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C(=O)C

Origin of Product

United States

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